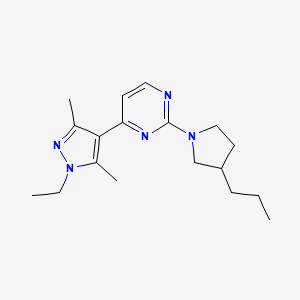
1-(2-butynoyl)-N-(4-isopropylphenyl)-3-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-butynoyl)-N-(4-isopropylphenyl)-3-piperidinamine, also known as A-836,339, is a synthetic compound that belongs to the class of drugs known as CB1 receptor antagonists. It is a potent and selective antagonist of the CB1 receptor, which is found in the brain and is responsible for the psychoactive effects of cannabinoids such as THC.
Mecanismo De Acción
1-(2-butynoyl)-N-(4-isopropylphenyl)-3-piperidinamine works by blocking the CB1 receptor, which is involved in the regulation of appetite, energy metabolism, and glucose homeostasis. By blocking this receptor, 1-(2-butynoyl)-N-(4-isopropylphenyl)-3-piperidinamine reduces the activity of the endocannabinoid system, which is known to promote food intake and weight gain.
Biochemical and Physiological Effects:
In addition to its effects on food intake and body weight, 1-(2-butynoyl)-N-(4-isopropylphenyl)-3-piperidinamine has also been found to have other biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models, and has also been found to improve liver function and lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2-butynoyl)-N-(4-isopropylphenyl)-3-piperidinamine for lab experiments is its high selectivity for the CB1 receptor, which allows for more precise targeting of this receptor in animal models. However, one limitation of 1-(2-butynoyl)-N-(4-isopropylphenyl)-3-piperidinamine is its relatively short half-life, which requires frequent dosing in animal studies.
Direcciones Futuras
There are a number of potential future directions for research on 1-(2-butynoyl)-N-(4-isopropylphenyl)-3-piperidinamine. One area of interest is the development of more potent and selective CB1 receptor antagonists, which could have even greater therapeutic potential for the treatment of obesity and other metabolic disorders. Another area of interest is the investigation of the long-term effects of CB1 receptor blockade on metabolic health, as well as the potential for adverse effects on other physiological systems.
Métodos De Síntesis
The synthesis of 1-(2-butynoyl)-N-(4-isopropylphenyl)-3-piperidinamine involves the reaction of 4-isopropylbenzylamine with 2-butynoic acid in the presence of a catalyst to form the corresponding amide. The amide is then reacted with piperidine in the presence of a reducing agent to form the final product.
Aplicaciones Científicas De Investigación
1-(2-butynoyl)-N-(4-isopropylphenyl)-3-piperidinamine has been extensively studied for its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders. It has been shown to reduce food intake and body weight in animal models, and has also been found to improve glucose tolerance and insulin sensitivity.
Propiedades
IUPAC Name |
1-[3-(4-propan-2-ylanilino)piperidin-1-yl]but-2-yn-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-4-6-18(21)20-12-5-7-17(13-20)19-16-10-8-15(9-11-16)14(2)3/h8-11,14,17,19H,5,7,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJINSQXDBONCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCCC(C1)NC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-butynoyl)-N-(4-isopropylphenyl)-3-piperidinamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-isopropylacetamide](/img/structure/B6081997.png)
![ethyl 1-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-3-(2,4-difluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6082003.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(3-methoxybenzyl)benzamide](/img/structure/B6082010.png)
![2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(4-methylbenzyl)acetamide](/img/structure/B6082017.png)
![2-(2,4-dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[(1S*,2S*)-2-(4-fluorobenzyl)cyclopentyl]acetamide](/img/structure/B6082029.png)
![{4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride](/img/structure/B6082049.png)

![3-(3-chlorophenyl)-N-({1-[3-(3-chlorophenyl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B6082069.png)
![3-benzyl-7-hydroxy[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B6082073.png)
![diethyl [(2-acetylhydrazino)(amino)methylene]malonate](/img/structure/B6082087.png)
![2-[(3-chloro-2-methylphenyl)amino]-5-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B6082090.png)
![methyl 2-[({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B6082094.png)

![1-(cyclohexyloxy)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B6082104.png)